molecular formula C9H6BrF3O B1343543 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone CAS No. 898787-57-0

3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone

Cat. No. B1343543
CAS RN: 898787-57-0
M. Wt: 267.04 g/mol
InChI Key: XRCVZGCMBMKIDP-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone is a chemical compound that contains a trifluoromethyl group attached to a phenyl ring which is further substituted with a bromine atom. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of compounds with trifluoromethylated motifs, which are prevalent in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in various studies. For instance, 1-[3-(Trifluoromethyl)phenyl]-2-propanone was synthesized from 1-bromo-3-(trifluoromethyl)benzene through a Grignard reaction followed by oxidation, achieving an overall yield of 82.5% under optimized conditions . This method demonstrates the feasibility of constructing trifluoromethylated ketones, which could be analogous to the synthesis of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone.

Molecular Structure Analysis

While the specific molecular structure of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone is not directly discussed in the provided papers, related compounds have been structurally characterized. For example, the molecular structure of a phosphaallene derivative was confirmed by X-ray crystallography . Such analytical techniques are crucial for confirming the structure of newly synthesized compounds, including those with bromo and trifluoromethyl groups.

Chemical Reactions Analysis

The reactivity of bromo and trifluoromethyl groups in various compounds has been extensively studied. The photodissociation dynamics of related bromo-trifluoromethyl alcohols have been investigated, revealing insights into the C-Br bond dissociation processes . Additionally, the reaction of α-bromo enones with diamines has been shown to lead to the formation of trifluoromethylated piperazin-2-ones, indicating the potential for complex transformations involving bromo-trifluoromethylated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone can be inferred from related compounds. For instance, the photodissociation studies of bromo-trifluoromethyl alcohols provide data on the translational energy distributions and recoil anisotropy parameters, which are indicative of the compound's behavior under photochemical conditions . The synthesis of related compounds, such as 1,3-dibromo-1,1-difluoro-2-propanone, also sheds light on the chemoselectivity and potential transformations of bromo-trifluoromethyl ketones .

Scientific Research Applications

Downstream Processing in Bioproduction

Compounds with specific functional groups, similar to "3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone," are often of interest in the purification and separation processes of biologically produced chemicals. For instance, the downstream processing of 1,3-propanediol and 2,3-butanediol, which are crucial in the microbial production of chemicals, highlights the importance of compounds in separation technologies such as liquid-liquid extraction and membrane filtration (Zhi-Long Xiu & A. Zeng, 2008).

Synthesis of Brominated Compounds

Research on the synthesis of brominated compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen, underlines the significance of brominated intermediates in pharmaceutical manufacturing. The development of practical methods for preparing such compounds reflects the broader utility of brominated and fluorinated compounds in drug synthesis (Yanan Qiu et al., 2009).

Membrane-Based Separations

The design of poly[(1-trimethylsilyl)-1-propyne]-based membranes for liquid-liquid separation, especially in the recovery of organic products from fermentation broths, showcases the application of advanced materials in enhancing the efficiency of separation processes. This research area might overlap with the use of specific chemical functionalities found in "3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone" for targeted separations (A. Volkov et al., 2009).

Environmental and Safety Considerations

The study of novel brominated flame retardants in indoor air, dust, and consumer goods highlights the environmental and safety aspects of using brominated compounds. Understanding their occurrence, fate, and potential risks is crucial for the responsible application of similar brominated chemicals in various fields (E. A. Zuiderveen et al., 2020).

Safety And Hazards

Safety data sheets for similar compounds suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment is recommended when handling these compounds .

Future Directions

The relevance of extending the studies with borinic acids in medicinal chemistry has been emphasized, with the aim of obtaining new promising drugs shortly . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .

properties

IUPAC Name

3-(2-bromophenyl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCVZGCMBMKIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645243
Record name 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone

CAS RN

898787-57-0
Record name 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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